Cas no 476-43-7 (Cynodontin)

Cynodontin is a naturally occurring anthraquinone pigment derived from certain fungi and lichens. It exhibits notable photochemical properties, making it of interest in research applications, particularly in studies involving UV absorption and oxidative processes. The compound's stable quinoid structure contributes to its utility as a redox-active agent in biochemical and material science investigations. Cynodontin is also explored for its potential role in microbial interactions and environmental adaptations due to its presence in extremophilic organisms. Its well-defined molecular configuration allows for precise analytical characterization, supporting its use in controlled experimental settings. Handling requires standard laboratory precautions due to its light-sensitive nature.
Cynodontin structure
Cynodontin structure
Product Name:Cynodontin
CAS No:476-43-7
MF:C15H10O6
MW:286.236304759979
CID:330808
PubChem ID:10148
Update Time:2025-10-28

Cynodontin Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1,4,5,8-tetrahydroxy-2-methyl-
    • Cynodontin
    • 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione
    • CYNODONTIN(RG)
    • 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione
    • 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthraquinone
    • 1,4,5,8-Tetrahydroxy-2-methyl-anthrachinon
    • 1,4,5,8-Tetrahydroxy-2-methylanthraquinone
    • 1,4,5,8-Tetrahydroxy-3-methylanthraquinone
    • 3-methyl-1,4,5,8-tetrahydroxyantaquinone
    • ANTHRAQUINONE,1,4,5,8-TETRAHYDROXY-2-METHYL
    • Cyanodontin
    • CHEMBL1968934
    • UNII-XV8PGZ10OT
    • 9, 1,4,5,8-tetrahydroxy-2-methyl-
    • FT-0632183
    • Anthraquinone,4,5,8-tetrahydroxy-2-methyl-
    • HY-N10216
    • XV8PGZ10OT
    • CYNODONTIN-
    • NSC-114343
    • NSC114343
    • 476-43-7
    • SCHEMBL9172388
    • ANTHRAQUINONE, 1,4,5,8-TETRAHYDROXY-2-METHYL-
    • DTXSID90197211
    • 1,4,5,8-tetrahydroxy-2-methyl-9,10-dihydroanthracene-9,10-dione
    • NCI60_000317
    • BRN 2008371
    • 3-methyl-1,4,5,8-tetrahydroxyanthraquinone
    • CS-0372322
    • 9,10-Anthracenedione, 1,4,5,8-tetrahydroxy-2-methyl-
    • TETRAHYDROXY-2-METHYLANTHRAQUINONE, 1,4,5,8-
    • NSC 114343
    • 2,5,7-trihydroxyemodin
    • Inchi: 1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3
    • InChI Key: NFQXCHAJWVRYND-UHFFFAOYSA-N
    • SMILES: OC1=C(C)C=C(C2C(C3C(=CC=C(C=3C(C=21)=O)O)O)=O)O

Computed Properties

  • Exact Mass: 286.04800
  • Monoisotopic Mass: 286.04773803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • PSA: 115.06000
  • LogP: 1.59280

Cynodontin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C989185-1mg
Cynodontin
476-43-7
1mg
$282.00 2023-05-18
TRC
C989185-10mg
Cynodontin
476-43-7
10mg
$2193.00 2023-05-18
TRC
C989185-75mg
Cynodontin
476-43-7
75mg
$ 12800.00 2023-09-08

Cynodontin Related Literature

Additional information on Cynodontin

Cynodontin: A Comprehensive Overview

Cynodontin, also known by its CAS number 476-43-7, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, classified as a sesquiterpene, is primarily found in certain plant species and has been extensively studied for its biological activities. Recent advancements in analytical techniques have allowed researchers to delve deeper into the structural elucidation and functional characterization of Cynodontin, making it a subject of interest in both academic and industrial research.

The molecular structure of Cynodontin is characterized by a complex arrangement of carbon atoms, which contributes to its diverse chemical properties. Its sesquiterpene nature implies a 15-carbon skeleton, which is often associated with a wide range of biological activities. Studies have shown that Cynodontin exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for use in pharmaceutical and nutraceutical industries. Furthermore, its ability to interact with cellular pathways involved in oxidative stress and inflammation has been validated through numerous in vitro and in vivo experiments.

Recent research has focused on the isolation and characterization of Cynodontin from various plant sources, with particular emphasis on its extraction efficiency and structural stability. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to ensure the purity and accuracy of the compound. These studies have not only enhanced our understanding of Cynodontin's chemical composition but also paved the way for its large-scale production.

In terms of biological applications, Cynodontin has shown potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity that could be advantageous in chemotherapy. Additionally, its anti-proliferative effects on tumor cells have been attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

The pharmacokinetic profile of Cynodontin is another area that has been extensively investigated. Studies on absorption, distribution, metabolism, and excretion (ADME) have provided insights into its bioavailability and therapeutic potential. These findings are crucial for the development of formulations that can effectively deliver Cynodontin to target sites within the body.

Beyond its therapeutic applications, Cynodontin has also been explored for its potential in cosmetic formulations. Its antioxidant properties make it an ideal ingredient for anti-aging products, where it can help combat oxidative stress-induced skin damage. Recent studies have highlighted its ability to protect skin cells from UV-induced damage, further underscoring its versatility as a bioactive compound.

In conclusion, Cynodontin (CAS 476-43-7) is a multifaceted compound with a wealth of biological activities that continue to be uncovered through cutting-edge research. Its applications span across pharmaceuticals, nutraceuticals, and cosmetics, making it a valuable asset in various industries. As research on this compound progresses, it is anticipated that new insights will emerge, further solidifying its role as a significant player in the field of natural products chemistry.

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